FICZ
Overview
Description
6-Formylindolo[3,2-b]carbazole (FICZ) is a nitrogen heterocycle with the molecular formula C₁₉H₁₂N₂O. It is known for its extremely high affinity for binding to the aryl hydrocarbon receptor (AHR), a transcription factor involved in various biological processes . This compound was originally identified as a photooxidized derivative of the amino acid tryptophan and is suggested to be an endogenous ligand of the AHR .
Preparation Methods
FICZ can be synthesized through the photooxidation of tryptophan under ultraviolet (UV) light or visible light . Additionally, it can be formed through enzymatic pathways involving the conversion of tryptophan to indole-3-pyruvate, which then yields indole-3-acetaldehyde and subsequently this compound . Industrial production methods involve the use of hydrogen peroxide (H₂O₂) to convert tryptophan to this compound in the absence of light .
Chemical Reactions Analysis
FICZ undergoes various chemical reactions, including:
Substitution: this compound can participate in substitution reactions, particularly involving its formyl group.
Common reagents and conditions used in these reactions include UV light, H₂O₂, and various enzymes . Major products formed from these reactions include CICZ and other indole derivatives .
Scientific Research Applications
FICZ has a wide range of scientific research applications:
Mechanism of Action
FICZ exerts its effects by binding to the AHR, a ligand-activated transcription factor. Upon binding, this compound activates the AHR, leading to the transcription of various genes involved in detoxification, immune response, and cell proliferation . The molecular targets and pathways involved include the cytochrome P450 enzymes (CYP1A1, CYP1A2, and CYP1B1), which metabolize this compound and regulate its levels in the body .
Comparison with Similar Compounds
FICZ is unique in its high affinity for the AHR compared to other similar compounds, such as:
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): TCDD is a well-known AHR agonist but is highly toxic and persistent in the environment.
Indole-3-carbinol (I3C): I3C is a dietary compound that can also activate the AHR but with lower affinity than this compound.
3,3’-Diindolylmethane (DIM): DIM is a derivative of I3C and has been studied for its anti-cancer properties.
This compound’s ability to be formed both endogenously and through environmental exposure, along with its potent activation of the AHR, makes it a compound of significant interest in various fields of research .
Properties
IUPAC Name |
5,11-dihydroindolo[3,2-b]carbazole-12-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O/c22-10-14-18-12-6-2-4-8-16(12)20-17(18)9-13-11-5-1-3-7-15(11)21-19(13)14/h1-10,20-21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDXFBWDXVNRKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=C(C5=CC=CC=C5N4)C(=C3N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274338 | |
Record name | 6-Formylindolo(3,2-b)carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30274338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172922-91-7, 229020-82-0 | |
Record name | 6-Formylindolo[3,2-b]carbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=172922-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Formylindolo(3,2-b)carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30274338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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